![molecular formula C12H10BrN5O B12545118 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one CAS No. 142580-98-1](/img/structure/B12545118.png)
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C12H10BrN5O It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one typically involves the bromination of an aniline derivative followed by a coupling reaction with a purine derivative. One common method involves the following steps:
Bromination: Aniline is reacted with bromine in the presence of a catalyst to introduce the bromomethyl group.
Coupling Reaction: The brominated aniline is then coupled with a purine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound is utilized in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The purine moiety can interact with nucleic acids, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 2-[3-(Chloromethyl)anilino]-3,7-dihydro-6H-purin-6-one
- 2-[3-(Methyl)anilino]-3,7-dihydro-6H-purin-6-one
- 2-[3-(Hydroxymethyl)anilino]-3,7-dihydro-6H-purin-6-one
Uniqueness
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
142580-98-1 |
|---|---|
分子式 |
C12H10BrN5O |
分子量 |
320.14 g/mol |
IUPAC名 |
2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
InChIキー |
CWEQKRIIECOKPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


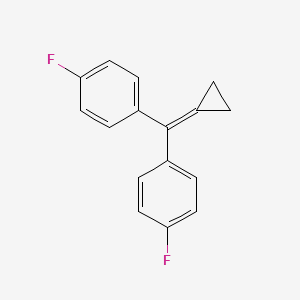
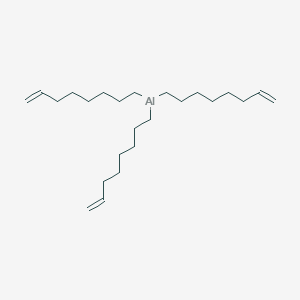
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)


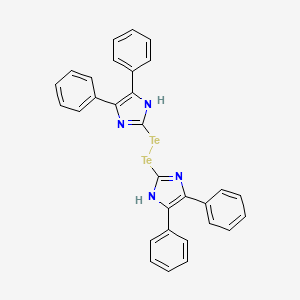
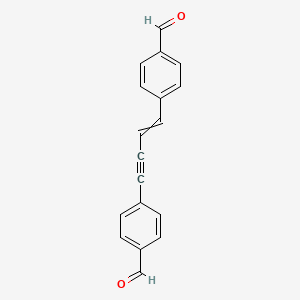
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
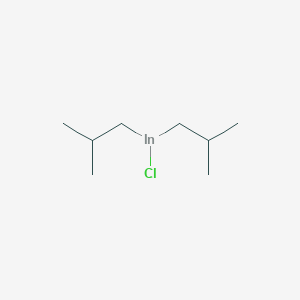
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![Diethyl [bis(4-methylphenyl)methyl]phosphonate](/img/structure/B12545119.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)
